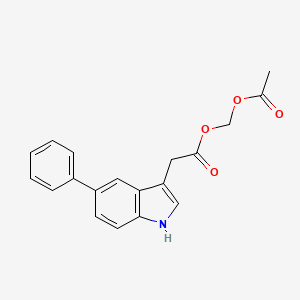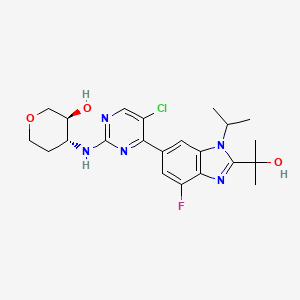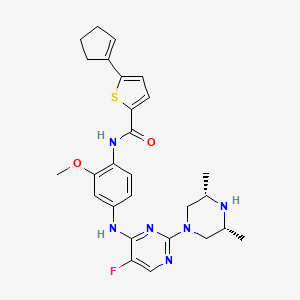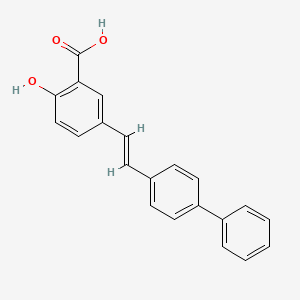
2-Amino-8-oxononanoic acid (hydrochloride)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Amino-8-oxononanoic acid (hydrochloride) is the hydrochloride form of 2-Amino-8-oxononanoic acid. This compound is an amino acid that can be incorporated into proteins in Escherichia coli through genetic engineering. It is particularly efficient in labeling proteins with different probes in a site-specific manner under mild conditions close to physiological pH .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-8-oxononanoic acid (hydrochloride) typically involves the reaction of 2-Amino-8-oxononanoic acid with hydrochloric acid to form the hydrochloride salt. The reaction is carried out under controlled conditions to ensure the purity and stability of the product .
Industrial Production Methods
Industrial production of 2-Amino-8-oxononanoic acid (hydrochloride) involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The compound is then purified through crystallization or other suitable methods to obtain the final product in its hydrochloride form .
Chemical Reactions Analysis
Types of Reactions
2-Amino-8-oxononanoic acid (hydrochloride) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The amino and keto groups in the compound can participate in substitution reactions with suitable reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under mild conditions to preserve the integrity of the compound .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound .
Scientific Research Applications
2-Amino-8-oxononanoic acid (hydrochloride) has several scientific research applications:
Chemistry: It is used in the synthesis of labeled proteins and peptides for various studies.
Biology: The compound is incorporated into proteins in Escherichia coli for genetic studies and protein engineering.
Medicine: It is used in the development of diagnostic tools and therapeutic agents.
Industry: The compound is utilized in the production of specialized chemicals and materials
Mechanism of Action
The mechanism of action of 2-Amino-8-oxononanoic acid (hydrochloride) involves its incorporation into proteins through genetic engineering. The compound acts as a site-specific label, allowing for the precise modification of proteins with various probes. This labeling is achieved under mild conditions close to physiological pH, ensuring the stability and functionality of the modified proteins .
Comparison with Similar Compounds
Similar Compounds
2-Amino-8-oxononanoic acid: The free acid form of the compound, which has similar biological activity but different solubility and stability properties.
Other amino acids with keto groups: Compounds like 2-Amino-3-oxobutanoic acid and 2-Amino-4-oxopentanoic acid, which also contain keto groups and can be used in similar applications
Uniqueness
2-Amino-8-oxononanoic acid (hydrochloride) is unique due to its efficient site-specific labeling of proteins under mild conditions. This property makes it particularly valuable in genetic and protein engineering studies, where precise modifications are essential .
Properties
Molecular Formula |
C9H18ClNO3 |
|---|---|
Molecular Weight |
223.70 g/mol |
IUPAC Name |
2-amino-8-oxononanoic acid;hydrochloride |
InChI |
InChI=1S/C9H17NO3.ClH/c1-7(11)5-3-2-4-6-8(10)9(12)13;/h8H,2-6,10H2,1H3,(H,12,13);1H |
InChI Key |
QTDWYTJZOVZAIY-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)CCCCCC(C(=O)O)N.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![4-hydroxy-2-oxo-N-(4-sulfamoylphenyl)-5,6,7,8-tetrahydro-1H-[1]benzothiolo[2,3-b]pyridine-3-carboxamide](/img/structure/B10830081.png)
![4-[3-[[1-(4-chlorophenyl)-2-oxo-2-[6-(trifluoromethoxy)-2,3-dihydroindol-1-yl]ethyl]amino]-5-methoxyphenoxy]butanoic acid](/img/structure/B10830086.png)
![([5-(5-Ethoxymethoxy-benzofuran-2-yl)-6-nitro-pyridin-2-yl]-methyl-carbamic acid tert-butyl ester)](/img/structure/B10830092.png)


![N-[(2S)-4-methylsulfanyl-1-oxo-1-[[4-(3-pyridin-4-ylphenyl)-1,3-thiazol-2-yl]amino]butan-2-yl]-1-methylsulfonylpyrrole-3-carboxamide](/img/structure/B10830117.png)
![N-[(2S)-3-methoxy-1-oxo-1-[[4-(3-pyridin-4-ylphenyl)-1,3-thiazol-2-yl]amino]propan-2-yl]-1-methylsulfonylpyrrole-3-carboxamide](/img/structure/B10830120.png)
![2-[6-[2-[[3,4-Dihydroxy-6-(hydroxymethyl)-5-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxymethyl]-2-octyldecoxy]-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B10830130.png)
![5-methoxy-N-[3-methoxy-4-(2-piperidin-2-ylethoxy)phenyl]-2,2-dimethylchromene-6-carboxamide](/img/structure/B10830137.png)
![4-[3-[[1-(4-Chlorophenyl)-2-oxo-2-[6-(trifluoromethoxy)-2,3-dihydroindol-1-yl]ethyl]amino]-5-methoxyphenoxy]butanoic acid;methane](/img/structure/B10830152.png)
![5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-[3-[2-[2-[3-[[2-[(9S)-7-(4-chlorophenyl)-4,5,13-trimethyl-3-thia-1,8,11,12-tetrazatricyclo[8.3.0.02,6]trideca-2(6),4,7,10,12-pentaen-9-yl]acetyl]amino]propoxy]ethoxy]ethoxy]propyl]pentanamide](/img/structure/B10830165.png)

